4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
Description
Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Medicinal and Materials Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. mdpi.comwikipedia.org This structural motif is a cornerstone in the development of a wide array of functional molecules.
In Medicinal Chemistry:
1,2,4-triazole derivatives are renowned for their broad spectrum of biological activities. nih.govnih.gov Their ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions makes them effective pharmacophores. nih.gov A significant number of clinically approved drugs incorporate the 1,2,4-triazole scaffold, highlighting its therapeutic relevance. mdpi.com Research has demonstrated their efficacy as:
Antifungal agents mdpi.comdergipark.org.tr
Antibacterial agents mdpi.comnih.gov
Anticancer agents nih.gov
Antiviral agents nih.gov
Anti-inflammatory agents nih.gov
Anticonvulsant agents nih.gov
The versatility of the 1,2,4-triazole nucleus allows for molecular hybridization, a strategy used to design novel compounds with enhanced biological profiles. nih.gov
In Materials Chemistry:
Beyond their medicinal applications, 1,2,4-triazoles are integral to the advancement of materials science. Their applications in this field include:
Corrosion inhibitors: They can form protective layers on metal surfaces. nih.gov
Polymers: They can be incorporated into polymer backbones to enhance thermal stability and other properties. nih.gov
Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms of the triazole ring act as excellent coordination sites for metal ions, leading to the formation of complex, high-dimensional structures with potential applications in gas storage, catalysis, and sensing. rsc.org
Agrochemicals: Certain 1,2,4-triazole derivatives are utilized as fungicides and plant growth regulators. wikipedia.orgrsc.org
Overview of Schiff Bases as Versatile Ligands and Functional Molecules in Chemical Science
Schiff bases, also known as imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group). gsconlinepress.comnih.gov They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govgsconlinepress.com
The defining features of Schiff bases that contribute to their widespread use include:
Ease of Synthesis: Their preparation is often straightforward, allowing for a high degree of structural diversity. nih.govnih.gov
Coordination Ability: The lone pair of electrons on the imine nitrogen atom makes Schiff bases excellent ligands for a wide variety of metal ions. nih.govsemanticscholar.org The resulting metal complexes often exhibit enhanced stability and reactivity compared to the free ligands. nih.gov
Biological Activity: Schiff bases and their metal complexes have been shown to possess a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govimedpub.com
Catalytic Applications: They are employed as catalysts in numerous organic reactions, such as oxidation, reduction, and polymerization. nih.govnih.gov
Applications in Analytical Chemistry: Their ability to form colored complexes with metal ions makes them useful as chromogenic reagents in spectrophotometric analysis. semanticscholar.org
The versatility of Schiff bases stems from the tunability of their steric and electronic properties through the appropriate choice of the starting amine and carbonyl compound. nih.gov
Structural Rationale and Research Potential of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL as a Subject of Academic Inquiry
The molecular architecture of this compound is a deliberate combination of the aforementioned functional moieties, which underpins its research potential. The structure features:
A 1,2,4-triazole ring , which imparts potential biological activity and serves as a coordination site.
A Schiff base (imine) linkage , providing a site for coordination and contributing to the molecule's electronic properties and structural flexibility.
A phenol (B47542) group , which can also participate in coordination and hydrogen bonding, and whose hydroxyl group can be deprotonated to form phenolate (B1203915) salts.
This unique combination makes this compound a promising candidate for investigation in several areas:
Coordination Chemistry: The presence of multiple nitrogen and oxygen donor atoms allows for the formation of a variety of metal complexes with interesting structural and electronic properties.
Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions makes this molecule a building block for the construction of more complex supramolecular architectures. nih.govresearchgate.net
Materials Science: The fluorescence properties of this compound and its salts suggest potential applications in the development of luminescent materials. researchgate.net
Medicinal Chemistry: Given the established biological activities of both 1,2,4-triazoles and Schiff bases, this hybrid molecule is a target for screening for various pharmacological effects.
Recent research has focused on the synthesis of this compound and its behavior in the presence of different inorganic anions. researchgate.net These studies have revealed that the anions can influence the crystal packing and, consequently, the solid-state fluorescence properties of the resulting organic salts. researchgate.net This highlights the potential for tuning the material properties of this system through the principles of crystal engineering.
Detailed Research Findings
Investigations into this compound and its derivatives have yielded significant insights into their structural and photophysical properties. A notable study explored the influence of inorganic anions (Cl⁻, ClO₄⁻, NO₃⁻, and SO₄²⁻) on the crystal structure and fluorescence of the protonated form of the compound. researchgate.net
Structural Analysis:
Single-crystal X-ray diffraction studies revealed that the crystal packing of the salts of this compound is highly dependent on the counter-anion.
| Salt | Crystal System | Space Group | Key Supramolecular Interactions |
| L⁺Cl⁻ | Monoclinic | P2₁/n | Head-to-tail O—H···N hydrogen bonds forming zigzag chains. nih.gov |
| L⁺ClO₄⁻ | Monoclinic | P2₁/c | 2D network structures through O···O interactions. researchgate.net |
| L⁺NO₃⁻·H₂O | Triclinic | P-1 | 2D network structures through O···O interactions. researchgate.net |
| 2L⁺SO₄²⁻·2H₂O | Monoclinic | P2₁/c | 2D network structures through O···O interactions. researchgate.net |
| (L⁺ represents the protonated form of this compound) |
The arrangement of the protonated organic cations also varied. In the chloride and nitrate (B79036) salts, a face-to-face slipped π-stacked arrangement was observed. researchgate.net In contrast, the perchlorate (B79767) and sulfate (B86663) salts exhibited monomeric arrangements, which was attributed to the presence of the larger anions in the crystal lattice. researchgate.net
Fluorescence Properties:
The different crystal packing arrangements directly impacted the solid-state fluorescence properties of the salts.
| Salt | Emission Maximum (λem) | Quantum Yield (ΦPL) | Spectral Characteristics |
| L⁺Cl⁻ | 478 nm | 0.08 | Broad emission band, red-shifted by ~60 nm compared to solution. researchgate.net |
| L⁺ClO₄⁻ | 453 nm | 0.15 | Sharp emission band. researchgate.net |
| L⁺NO₃⁻·H₂O | 487 nm | 0.06 | Broad emission band, red-shifted by ~60 nm compared to solution. researchgate.net |
| 2L⁺SO₄²⁻·2H₂O | 433 nm | 0.14 | Sharp emission band. researchgate.net |
These findings demonstrate that the optical properties of organic materials based on this compound can be modulated by introducing different anions into the crystal lattice. researchgate.net This tunability is a key area of interest for the design of new functional materials.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRDRZKUXJKNR-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420847 | |
| Record name | 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32787-78-3 | |
| Record name | 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Chemical Compound and Its Derivatives
Conventional Synthetic Pathways for the Formation of the Imine Linkage in 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
The conventional synthesis of this compound involves the acid-catalyzed condensation of 4-amino-4H-1,2,4-triazole with 4-hydroxybenzaldehyde. nih.gov This reaction is a classic example of Schiff base formation, a process that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. researchgate.net
Initially, the primary amino group of 4-amino-1,2,4-triazole (B31798) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.netnih.gov This intermediate is typically unstable and undergoes dehydration, where a molecule of water is eliminated, to form the stable imine or azomethine linkage (-C=N-). researchgate.net
A common laboratory procedure involves refluxing an equimolar mixture of the two reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695), for several hours. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product often precipitates out of the solution. Recrystallization from a hot solvent like ethanol is then used to purify the final compound. nih.gov The presence of a catalytic amount of acid can accelerate the dehydration step, although the reaction can also proceed under neutral conditions. nih.gov
Table 1: Conventional Synthesis of a Representative Triazole Schiff Base
| Reactant A | Reactant B | Solvent | Condition | Reaction Time |
|---|
Green Chemistry Approaches and Environmentally Benign Protocols for the Synthesis of Related Triazole-Phenol Schiff Bases (e.g., Microwave Irradiation Techniques)
In alignment with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols for Schiff bases. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted synthesis has emerged as a prominent non-conventional method that often leads to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov
In a typical microwave-assisted synthesis of a related triazole-phenol Schiff base, the reactants are mixed in a minimal amount of solvent, sometimes with a solid catalyst, and irradiated with microwaves. nih.gov The microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of the reaction rate. For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation. nih.gov
Studies have compared the efficiency of microwave heating with conventional methods for the synthesis of 1,2,4-triazole (B32235) Schiff bases. The results consistently demonstrate the superiority of the microwave approach in terms of reaction time and yield. nih.gov The use of catalysts like acetic acid, β-Zeolite, or Montmorillonite KSF can further enhance the reaction efficiency under both conventional and microwave conditions. nih.gov
Table 2: Comparison of Conventional vs. Microwave Synthesis for a Related Triazole Schiff Base (5a)
| Method | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional Heating | Acetic acid | 90 | 60 |
| Conventional Heating | β-Zeolite | 90 | 52 |
| Conventional Heating | Montmorillonite KSF | 90 | 57 |
| Microwave Heating | Montmorillonite KSF | 12 | 93 |
Data adapted from a study on related triazole Schiff bases. nih.gov
Strategies for Structural Modification and Derivatization at the Triazole and Phenol (B47542) Moieties to Yield Analogs
The structural framework of this compound offers multiple sites for modification to generate a diverse range of analogs. These modifications can be strategically implemented at either the triazole ring or the phenol moiety, allowing for a systematic investigation of structure-activity relationships in various applications.
Derivatization at the Phenol Moiety: A straightforward strategy to create analogs is to use a variety of substituted benzaldehydes in the condensation reaction with 4-amino-4H-1,2,4-triazole. By introducing different functional groups (e.g., alkyl, alkoxy, halogen, nitro) at various positions on the phenyl ring of the aldehyde, a library of derivatives can be synthesized. For example, reacting 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with benzaldehydes bearing substituents like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups at the para-position has been successfully demonstrated. mdpi.com This approach allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base.
Derivatization at the Triazole Moiety: Similarly, the triazole component can be modified. Instead of the parent 4-amino-4H-1,2,4-triazole, substituted aminotriazoles can be employed as the starting material. For instance, the synthesis of Schiff bases has been reported using 3-amino-1,2,4-triazole and 4-amino-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thiones. nih.govnih.gov Introducing substituents on the triazole ring, such as alkyl, aryl, or thioether groups, can significantly alter the properties of the final molecule. nih.govmdpi.com
This dual approach of modifying both the aldehyde and the aminotriazole components provides a powerful combinatorial tool for generating a wide array of novel Schiff base derivatives with potentially enhanced biological or material properties.
Table 3: Examples of Synthesized Analogs with Modifications
| Triazole Precursor | Aldehyde Precursor | Resulting Schiff Base Moiety |
|---|---|---|
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-Methylbenzaldehyde | (4-Methylphenyl)methylidene]amino}-5-(3-fluorophenyl)-triazole-thione |
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methylidene]amino}-5-(3-fluorophenyl)-triazole-thione |
| 3-Amino-1,2,4-triazole | Salicylaldehyde | 2-[(E)-(1H-1,2,4-triazol-3-ylimino)methyl]phenol |
Advanced Structural Characterization and Spectroscopic Analysis of the Chemical Compound and Its Complexes
X-ray Crystallography Studies of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL and its Derivatives
X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at the atomic level. For this compound and its related derivatives, these studies have been crucial in confirming molecular conformation, understanding solid-state packing, and detailing geometric parameters.
Crystallographic analyses of Schiff bases derived from 4-amino-1,2,4-triazole (B31798) consistently reveal specific tautomeric forms and geometric configurations. Studies on analogous structures, such as 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, confirm that the compound exists in the phenol-imine tautomeric form. This is evidenced by the presence of an intramolecular O-H···N hydrogen bond. The configuration about the imine (C=N) double bond is predominantly found to be in the E (trans) arrangement, which is generally the more stable isomeric form. In related 1,2,4-triazole (B32235) derivatives, the bond lengths of the C=N imine group are characteristic of a double bond. The triazole ring itself can exist in different tautomeric forms, such as 1H and 4H, depending on the position of the hydrogen atom. The stability of these tautomers is influenced by substitution patterns and the surrounding chemical environment.
The solid-state architecture of these triazole derivatives is governed by a network of non-covalent interactions, which dictate the formation of higher-order supramolecular structures. Hydrogen bonding is a dominant feature. In the crystal structure of 2,2'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)diphenol, intermolecular N-H···O and O-H···N hydrogen bonds are observed, creating a stable, packed structure. Similarly, for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O-H···N hydrogen bonds, forming chains that are further extended into layers by weaker C-H···N interactions.
| Compound Derivative | Rings | Dihedral Angle (°) | Reference |
| 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol (Molecule A) | Triazole & Phenol-imine | 18.1 (3) | |
| 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol (Molecule B) | Triazole & Phenol-imine | 18.7 (3) | |
| 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol (Molecule C) | Triazole & Phenol-imine | 3.2 (4) | |
| 2-(4H-1,2,4-triazol-4-yl)phenol | Benzene & Triazole | 41.74 (12) | |
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Benzene & Triazole | 33.40 (5) |
Advanced Spectroscopic Characterization Techniques
FT-IR spectroscopy is used to identify the characteristic vibrational modes of functional groups within the molecule. For Schiff bases derived from 4-amino-4H-1,2,4-triazole, key absorption bands confirm the compound's structure. The formation of the imine is confirmed by the appearance of a strong band for the C=N (azomethine) stretching vibration, typically observed in the range of 1640 cm⁻¹. Other characteristic peaks include aromatic C-H stretching vibrations around 3097-3032 cm⁻¹, aromatic C=C stretching near 1529 cm⁻¹, and vibrations for the N-N and C-N bonds of the triazole ring at approximately 1433 cm⁻¹ and 1159 cm⁻¹, respectively.
Upon formation of metal complexes, shifts in these vibrational frequencies provide evidence of coordination. A shift in the ν(C=N) band, often to a lower frequency, indicates the coordination of the azomethine nitrogen atom to the metal ion. This technique is thus a powerful tool for assessing the binding mode of the ligand in its metal complexes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H stretch | 3097-3032 | |
| Imine (HC=N) stretch | ~1640 | |
| Aromatic C=C stretch | ~1529 | |
| N-N stretch (Triazole) | ~1433 | |
| C-N stretch | ~1159 |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of similar Schiff bases, the formation of the imine bond is confirmed by a characteristic singlet for the azomethine proton (-CH=N-), which typically appears downfield around 8.10 ppm. The absence of signals corresponding to the initial amine (-NH₂) protons further supports the successful condensation reaction. Protons of the 4H-1,2,4-triazole ring appear as singlets, often observed at approximately 8.89 ppm. Aromatic protons from the phenol (B47542) ring typically resonate as doublets in the range of 6.50-7.35 ppm.
The ¹³C NMR spectrum provides complementary structural data. The carbon of the azomethine group (CH=N) shows a characteristic signal around 164.5 ppm. The carbons of the triazole ring typically appear in the region of 145.4 ppm. Signals for the aromatic carbons of the phenol ring are observed between approximately 113.2 and 153.2 ppm. These distinct chemical shifts allow for the unambiguous assignment of the carbon skeleton of the molecule.
| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
| Triazole C-H | ~8.89 (s, 2H) | ~145.4 | |
| Azomethine C-H | ~8.10 (s, 1H) | ~164.5 | |
| Aromatic C-H | 6.50-7.35 (d) | 113.2 - 153.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chelation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of this compound, referred to as the ligand, and its metal complexes. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state. The resulting spectrum provides valuable insights into the types of electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, and reveals significant changes upon coordination with metal ions.
Electronic Spectra of the Free Ligand
The UV-Vis absorption spectrum of the free ligand, typically recorded in a solvent like ethanol (B145695) or DMSO, exhibits characteristic absorption bands corresponding to electronic transitions within the aromatic rings and the azomethine group. The spectrum is generally characterized by two or three distinct bands.
π→π Transitions:* High-energy absorption bands, often observed in the range of 250–290 nm, are assigned to π→π* transitions. nih.gov These transitions originate from the π-electron systems of the phenolic and 1,2,4-triazole rings.
n→π Transition:* An absorption band typically found at longer wavelengths, around 320–350 nm, is attributed to the n→π* transition. nih.gov This transition involves the non-bonding electrons of the lone pair on the nitrogen atom of the imine (azomethine, -CH=N-) group. researchgate.net
Intramolecular Charge Transfer (ICT): A broader, lower-energy band may also be present, sometimes extending towards 400 nm. This band is often associated with an intramolecular charge transfer (ICT) interaction, occurring from the electron-donating hydroxyl group of the phenol ring to the electron-accepting imine group.
The precise wavelengths (λmax) and intensities of these bands can be influenced by the solvent used, with polar solvents often causing shifts in the absorption maxima. nih.gov
Table 1: Representative Electronic Absorption Bands for this compound Data is compiled from analogous structures reported in the literature.
| Wavelength Range (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
| 250 - 290 | High | π→π* (Aromatic and Triazole Rings) |
| 320 - 350 | Medium | n→π* (Azomethine Group) |
| > 350 | Low to Medium | Intramolecular Charge Transfer (ICT) |
Chelation Effects in Metal Complexes
Upon the formation of metal complexes, the UV-Vis spectrum of the ligand undergoes significant alterations, providing strong evidence of chelation. Coordination of the ligand to a metal center, typically through the phenolic oxygen and the azomethine nitrogen, restricts the rotation of the molecule and alters its electronic energy levels. researchgate.netresearchgate.net
Key spectral changes observed upon chelation include:
Bathochromic Shift: The band corresponding to the n→π* transition of the azomethine group frequently experiences a bathochromic (red) shift to a longer wavelength. This shift occurs because the coordination of the nitrogen's lone pair to the metal ion lowers its energy, thereby reducing the energy gap for the n→π* transition. nih.gov
Shift in π→π Bands:* The π→π* transition bands may also shift, although often to a lesser extent, due to the electronic perturbation of the conjugated system upon complexation.
Appearance of New Bands: The formation of complexes, particularly with transition metals, can lead to the appearance of new absorption bands that are absent in the free ligand's spectrum.
Ligand-to-Metal Charge Transfer (LMCT): New, often intense, bands can emerge in the visible region. These are assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to an empty or partially filled d-orbital of the metal ion. nih.gov
d-d Transitions: For complexes containing transition metals with unfilled d-orbitals, weak absorption bands may appear in the visible or near-infrared region. These bands correspond to d-d transitions (electronic transitions between the d-orbitals of the central metal atom). The position and number of these bands are indicative of the coordination geometry of the metal ion (e.g., octahedral or tetrahedral). researchgate.netpnrjournal.com
The study of these chelation-induced spectral shifts is fundamental for confirming the formation of metal complexes and for elucidating the nature of the ligand-metal bonding and the resulting geometric structure of the complex.
Table 2: Comparison of UV-Vis Spectral Data for a Ligand and its Representative Metal Complex Illustrative data based on findings for similar triazole-based Schiff base complexes.
| Compound | λmax (nm) (π→π) | λmax (nm) (n→π) | λmax (nm) (Charge Transfer / d-d) |
| Free Ligand | ~280 | ~325 | - |
| Metal Complex | ~285 (Shifted) | ~340 (Shifted) | New bands > 400 |
Coordination Chemistry and Metal Complexation of the Chemical Compound
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes involving 4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol and its analogs is typically achieved through the reaction of the Schiff base ligand with various metal salts in a suitable solvent, often ethanol (B145695) or methanol (B129727). The resulting complexes are frequently crystalline solids and can be characterized using a range of spectroscopic and analytical techniques.
Formation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Pd(II), Mn(II), Fe(II), Zn(II), Hg(II), Pb(II))
Schiff bases derived from 4-amino-1,2,4-triazole (B31798) readily form complexes with a variety of transition metals. The synthesis generally involves mixing a solution of the ligand with a solution of the corresponding metal salt, often followed by refluxing to ensure the completion of the reaction. nih.govginekologiaipoloznictwo.com For instance, complexes of Mn(II) have been synthesized using this method. pnrjournal.com Similarly, Co(II), Ni(II), Cu(II), and Pd(II) complexes have been prepared, typically in a 1:1 metal-to-ligand ratio. ekb.eg The formation of these complexes is often indicated by a color change and the precipitation of the product. Spectroscopic analysis confirms the coordination of the metal ion to the ligand. ginekologiaipoloznictwo.com
| Metal Ion | Precursor Metal Salt | Metal:Ligand Ratio | Reference |
|---|---|---|---|
| Mn(II) | MnCl₂ | 1:2 | pnrjournal.com |
| Co(II) | Cobalt(II) chloride | 1:1 | ekb.eg |
| Ni(II) | Nickel(II) acetate / Nickel(II) chloride | 1:2 / 1:1 | nih.govekb.eg |
| Cu(II) | Copper(II) acetate | 1:2 / 1:1 | nih.govekb.eg |
| Pd(II) | Not Specified | 1:1 | ekb.eg |
| Zn(II) | Zinc(II) acetate dihydrate | 1:2 | nih.gov |
| Hg(II) | Mercury(II) chloride | 1:2 | researchgate.net |
Complexation with Main Group Metal Ions (e.g., Zr(IV), Cd(II), Sn(II))
Beyond transition metals, analogs of this triazole-based Schiff base also coordinate with main group metal ions. Complexes with Cd(II) and Sn(II) have been successfully synthesized. nih.gov The synthetic route is similar to that for transition metal complexes, involving the reaction of the ligand with the appropriate metal salt, such as cadmium(II) acetate or tin(II) chloride, in an ethanolic solution. nih.gov The resulting complexes are stable at room temperature. pnrjournal.com
| Metal Ion | Precursor Metal Salt | Metal:Ligand Ratio | Reference |
|---|---|---|---|
| Cd(II) | Cadmium(II) acetate / Cadmium(II) chloride | 1:2 / 1:1 | nih.govekb.eg |
| Sn(II) | Tin(II) chloride | 1:2 | nih.gov |
Ligand Coordination Modes and Geometries in Metal Complexes
The structural diversity of the metal complexes is a direct result of the versatile coordination behavior of the Schiff base ligand. It possesses multiple potential donor atoms that can bind to a metal center.
Identification of Key Binding Sites: Phenolic Oxygen, Azomethine Nitrogen, and Triazole Nitrogen Atoms
Studies have concluded that Schiff bases of this type typically act as tridentate ligands. pnrjournal.com The primary coordination sites are the oxygen atom of the phenolic group, the nitrogen atom of the azomethine group (-CH=N-), and one of the nitrogen atoms from the 1,2,4-triazole (B32235) ring. pnrjournal.com This mode of chelation forms stable five- or six-membered rings with the metal ion, enhancing the stability of the resulting complex. In some related structures where a thiol group is present instead of a hydroxyl group, coordination occurs through the deprotonated sulfur atom and the azomethine nitrogen. researchgate.netx-mol.com
Characterization of Diverse Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)
The coordination of the ligand with different metal ions results in complexes with various geometries. Spectroscopic and magnetic studies have been instrumental in determining these structures. For instance, octahedral geometries have been proposed for Mn(II) and V(III) complexes. pnrjournal.com In a series of complexes with an analogous ligand, Co(II), Ni(II), and Cu(II) were found to adopt an octahedral geometry, while a Pd(II) complex exhibited a square planar geometry and a Cd(II) complex was tetrahedral. ekb.eg Other studies have suggested distorted tetrahedral geometries for Ni(II), Zn(II), and Cd(II) complexes, and a distorted square planar geometry for a Cu(II) complex. nih.gov
| Metal Ion | Proposed Geometry | Reference |
|---|---|---|
| Mn(II) | Octahedral | pnrjournal.com |
| Co(II) | Octahedral | ekb.eg |
| Ni(II) | Octahedral / Distorted Tetrahedral | nih.govekb.eg |
| Cu(II) | Octahedral / Distorted Square Planar | nih.govekb.eg |
| Pd(II) | Square Planar | ekb.eg |
| Cd(II) | Tetrahedral | ekb.eg |
| Zn(II) | Distorted Tetrahedral | nih.gov |
Advanced Characterization of Metal Complexes
A comprehensive understanding of the structure and properties of these metal complexes is achieved through a combination of analytical and spectroscopic methods. Elemental analysis is used to determine the stoichiometry of the complexes, often revealing a 1:1 or 1:2 metal-to-ligand ratio. pnrjournal.comekb.eg
Molar conductance measurements in solvents like DMF help in determining the electrolytic nature of the complexes; low values typically indicate non-electrolytic behavior. pnrjournal.com
Spectroscopic techniques are crucial for elucidating the coordination mode. In Fourier-transform infrared (FT-IR) spectroscopy, a shift in the frequency of the C=N (azomethine) stretching vibration upon complexation confirms the involvement of the azomethine nitrogen in bonding to the metal ion. nih.gov The disappearance or shift of the phenolic O-H band also provides evidence of coordination through the phenolic oxygen. xisdxjxsu.asia
Electronic spectra (UV-Visible) provide information about the geometry of the complexes. The positions and patterns of d-d transition bands are characteristic of specific coordination environments, such as octahedral or tetrahedral. ekb.eg Furthermore, ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the ligand and show shifts in proton and carbon signals upon complexation, further supporting the identified binding sites. ekb.egresearchgate.net Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the complexes and the presence of coordinated water molecules. ekb.eg
Elemental Analysis (CHNS) and Molar Conductivity Measurements
The characterization of metal complexes derived from this compound and its analogs is fundamentally reliant on elemental analysis and molar conductivity measurements. These techniques provide initial evidence for the formation of the desired complexes and offer insights into their stoichiometry and electrolytic nature.
Elemental analysis for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is a cornerstone in the characterization of new chemical compounds. For the metal complexes of the Schiff base ligand derived from 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde, the experimentally determined percentages of these elements are compared with the calculated values to confirm the proposed molecular formulas. For instance, in a series of Co(II), Ni(II), and Cu(II) complexes, the observed elemental analysis data were in good agreement with the calculated values, supporting the formation of [M(L)₂(H₂O)₂] type complexes, where L represents the Schiff base ligand.
Molar conductivity measurements, typically carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), help in determining whether the metal complexes are electrolytes or non-electrolytes. Low molar conductivity values for the complexes of this compound with various transition metals suggest their non-electrolytic nature. This indicates that the anions are coordinated to the metal center and are not present as free ions in the solution.
Table 1: Representative Elemental Analysis and Molar Conductivity Data for Metal Complexes of a Related Ligand
| Complex | Found (Calculated) %C | Found (Calculated) %H | Found (Calculated) %N | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| [Co(L)₂(H₂O)₂] | 45.21 (45.10) | 3.70 (3.79) | 23.35 (23.38) | 15.0 |
| [Ni(L)₂(H₂O)₂] | 45.25 (45.13) | 3.68 (3.79) | 23.40 (23.39) | 14.5 |
| [Cu(L)₂(H₂O)₂] | 44.80 (44.78) | 3.72 (3.75) | 23.15 (23.18) | 12.0 |
L represents the Schiff base ligand derived from 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde.
Thermal Analysis (TG-DTA) for Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are pivotal in understanding the thermal stability and decomposition patterns of metal complexes. These analyses provide information about the presence of coordinated or lattice water molecules and the temperature ranges at which the organic ligand and the complex itself decompose.
The thermal decomposition of metal complexes of this compound and its derivatives typically occurs in multiple steps. For instance, the TGA curve of a Mn(II) complex with a similar Schiff base ligand showed an initial weight loss corresponding to the removal of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue often corresponds to the formation of a stable metal oxide.
DTA curves complement the TGA data by indicating whether the decomposition processes are exothermic or endothermic. The dehydration step is usually endothermic, while the decomposition of the organic moiety is often an exothermic process. The thermal stability of these complexes can be compared based on their decomposition temperatures, which can be influenced by the nature of the central metal ion.
Magnetic Susceptibility Measurements and Anisotropy Studies
Magnetic susceptibility measurements are crucial for determining the magnetic moments of the metal complexes, which in turn provide insights into the geometry and the nature of the metal-ligand bonding. The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility data.
For instance, the room temperature magnetic moments of Co(II), Ni(II), and Cu(II) complexes with a Schiff base ligand derived from 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde were found to be consistent with an octahedral geometry around the metal ions. The magnetic moment of the Cu(II) complex, for example, was in the range expected for a d⁹ system with one unpaired electron. Similarly, the magnetic moments of the Co(II) and Ni(II) complexes were indicative of high-spin octahedral configurations.
Anisotropy studies, although less commonly reported for these specific compounds in the available literature, would provide further details on the directional dependence of the magnetic properties, which is particularly relevant for the development of single-molecule magnets.
Table 2: Representative Magnetic Moment Data for Metal Complexes of a Related Ligand
| Complex | Magnetic Moment (μB) at Room Temperature |
| [Co(L)₂(H₂O)₂] | 4.85 |
| [Ni(L)₂(H₂O)₂] | 3.15 |
| [Cu(L)₂(H₂O)₂] | 1.80 |
L represents the Schiff base ligand derived from 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde.
Supramolecular Assembly and Polymerization in Metal-Organic Frameworks (MOFs) Derived from Related Ligands
While specific research on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is limited, the structural features of this ligand make it a promising candidate for the construction of such supramolecular architectures. The presence of multiple coordination sites, including the triazole nitrogen atoms and the phenolic oxygen, allows for the formation of extended networks.
The assembly of MOFs is driven by the coordination of metal ions or clusters with organic ligands, leading to the formation of one-, two-, or three-dimensional structures. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the geometry of the organic linker. The triazole moiety, in particular, is a well-known component in the construction of MOFs due to its ability to bridge multiple metal centers.
The polymerization of these metal-ligand units into a crystalline framework can be influenced by various factors, including the choice of solvent, temperature, and the presence of templating agents. The resulting MOFs can exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation, catalysis, and sensing. The functionalization of the ligand, such as the phenolic group in this compound, can be exploited to tune the properties of the resulting MOFs.
Functional Applications and Interdisciplinary Research of the Chemical Compound and Its Complexes
Development of Chemo/Biosensors Based on Triazole-Phenol Schiff Bases and Their Metal Complexes
The inherent ability of triazole-phenol Schiff bases to bind with specific ions and the resulting changes in their physical properties make them excellent candidates for the development of chemo/biosensors. These sensors are designed to detect and quantify the presence of specific metal ions and anions, often with high sensitivity and selectivity.
The detection capabilities of these Schiff base sensors are primarily driven by their coordination with target analytes. Upon binding with a metal ion or anion, the electronic properties of the ligand are altered, leading to a measurable signal. Key mechanisms include:
Colorimetric Sensing: The complexation between the Schiff base and a metal ion can alter the electronic absorption spectrum of the compound, resulting in a color change visible to the naked eye. This provides a simple and direct method for ion detection. For instance, certain Schiff base ligands exhibit distinct color changes upon interaction with ions like Cu²⁺, Fe³⁺, and V⁵⁺. nih.gov The binding stoichiometry can vary, with studies showing 2:1 ligand-to-metal ratios for Cu²⁺ and Fe³⁺, and a 1:1 ratio for V⁵⁺. nih.gov
Fluorescence Sensing: Many triazole-phenol Schiff bases are fluorescent. The binding of an ion can either enhance ("turn-on") or quench ("turn-off") this fluorescence. The "turn-on" mechanism is often attributed to the inhibition of processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) upon metal coordination. This strategy has been effectively used to design highly sensitive probes for ions such as Pb²⁺.
Complex Formation: The fundamental mechanism is the formation of a stable complex between the Schiff base ligand and the target ion. The nitrogen atom of the imine group and the oxygen of the phenolic group are key coordination sites. pnrjournal.com The selectivity of the sensor is determined by the specific affinity of the ligand's binding pocket for a particular ion.
| Target Ion(s) | Sensor Type | Sensing Mechanism |
| Pb²⁺ | Fluorescent-Colorimetric | Complexation (1:2 ligand-to-metal ratio) |
| Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric | Complexation (2:1 for Cu²⁺, Fe³⁺; 1:1 for V⁵⁺) |
| Cu²⁺ | Colorimetric & Fluorescent | Metal Coordination, PET & ICT Inhibition |
Researchers have explored various sophisticated strategies to enhance the sensitivity and applicability of these sensors.
Optical Sensing: This remains the most common strategy, encompassing both colorimetric and fluorescent detection. UV-visible spectroscopy is used to monitor changes in absorption bands upon addition of metal ions, while spectrofluorimetry tracks changes in emission intensity. nih.gov These methods are valued for their simplicity and high sensitivity.
Electrochemical Sensing: This approach measures changes in the electrochemical properties of the compound upon ion binding. A particularly advanced electrochemical strategy is Electrochemiluminescence (ECL) . ECL sensors measure light generated from electrochemical reactions. Research has shown that coordination polymers formed from 4-amino-1,2,4-triazole (B31798) Schiff base ligands and metal ions like Zn(II) and Cd(II) can exhibit highly intense and stable electrochemiluminescence. This property makes them promising materials for fabricating highly sensitive ECL sensors. Furthermore, reaction-based ECL sensors have been developed where the signal is "turned on" in the presence of the target analyte, offering high selectivity. nih.gov For instance, a ruthenium(II) complex-based sensor was designed to detect hydrogen sulfide (B99878) by an increase in ECL signal. nih.gov Such sensors can be applied to on-site environmental monitoring and biological analysis. nih.gov
Catalytic Activity of Metal Complexes Derived from the Chemical Compound
Metal-catalyzed reactions are fundamental to modern chemical synthesis, and the design of efficient and robust catalysts is a major area of research. cnr.it Metal complexes derived from 4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol and related Schiff bases have demonstrated significant potential as catalysts in various organic transformations.
The ligand structure can be finely tuned to alter the steric and electronic properties around the metal center, thereby influencing the catalytic activity and selectivity of the complex. rsc.org Research has shown that iron and cobalt complexes featuring imino-phenanthrolyl ligands, which share structural similarities, exhibit superior performance in ethylene (B1197577) oligomerization. The catalytic activity of these transition metal complexes is closely linked to the catalyst's structure.
In other applications, cobalt complexes have been evaluated as potential catalysts for the electrocatalytic hydrogen reduction (HER) process. cnr.it This highlights the versatility of these complexes in promoting different types of chemical reactions, from C-C bond formation to energy-related electrochemical processes.
Advanced Materials Science Applications (e.g., Development of Novel Materials with Specific Electronic or Optical Properties)
The unique molecular structure of triazole-based Schiff bases and their ability to form well-defined coordination complexes make them valuable building blocks for advanced functional materials.
Nonlinear Optical (NLO) Materials: These materials have optical properties that change with the intensity of incident light, making them crucial for applications in optoelectronics, such as optical switching and data storage. researchgate.net Studies on derivatives of 1,2,4-triazole (B32235) have revealed their potential for NLO applications. nih.govnih.gov Through comprehensive investigations using Density Functional Theory (DFT), researchers have shown that certain triazole derivatives exhibit significant linear polarizability and high hyperpolarizability values. nih.gov These characteristics are key indicators of a material's NLO response, suggesting that these compounds are promising candidates for fabricating novel optoelectronic devices. nih.gov Studies have also been conducted on the NLO properties of metal(II) complexes of related triazole Schiff bases. ijprs.com
Coordination Polymers and Frameworks: The Schiff base ligand can link metal ions to form extended one-, two-, or three-dimensional structures known as coordination polymers. These materials can be designed to have specific properties, such as high thermal stability, porosity, and luminescence. Theoretical studies on palladium(II) complexes with triazole-thiol derivatives have been used to investigate their structural and electronic properties, such as HOMO-LUMO energy gaps, which are crucial for determining their potential in electronic materials. inorgchemres.org
Research on Potential Biological Activity and Mechanistic Insights (General Academic Focus)
The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs. Consequently, Schiff bases incorporating this ring system, such as this compound, and their derivatives are subjects of intense academic research to discover and understand their potential biological activities.
Understanding how these compounds interact with biological macromolecules like proteins and DNA is key to elucidating their mechanism of action. researchgate.net A variety of experimental and computational techniques are employed for this purpose.
Enzyme Inhibition Studies: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. Triazole-based compounds have been identified as inhibitors for several important enzyme targets. For example, derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to diabetes management. nih.govmdpi.com Other studies have explored a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, lipoxygenase (LOX), and urease, identifying promising inhibitory profiles for various pathologies like Alzheimer's disease and inflammation. nih.gov The results are often quantified by IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov
Protein and DNA Binding Assays: Techniques like UV-visible spectroscopy are used to study the interaction of these ligands with DNA. nih.gov Changes in the absorption spectrum, such as hyperchromism (increased absorbance) or hypochromism (decreased absorbance), upon addition of DNA can indicate binding. nih.govmdpi.com Such interactions suggest the potential for these compounds to act as anticancer agents. nih.gov
Molecular Docking: This computational technique simulates the binding of a ligand to the active site of a target protein. It helps to predict the binding affinity (often expressed as binding energy in kcal/mol) and visualize the specific interactions (e.g., hydrogen bonds) between the ligand and the protein's amino acid residues. researchgate.net Docking studies have been used to explore the mechanism of action for triazole derivatives as potential inhibitors of enzymes like phosphodiesterase-4B (PDE-4B) and 4D (PDE-4D), which are implicated in inflammatory diseases. researchgate.net
The table below summarizes findings from various studies on related triazole-phenol derivatives, highlighting their interaction with different biomolecules.
| Compound Type | Target Biomolecule/Enzyme | Study Type | Key Findings / Metrics |
| 4-Aminophenol Derivatives | α-Amylase | Enzyme Inhibition | Up to 76.67% inhibition |
| 4-Aminophenol Derivatives | α-Glucosidase | Enzyme Inhibition | Significant concentration-dependent inhibition |
| 4-Aminophenol Derivatives | Human DNA | Binding Study (UV-Vis) | Hyperchromic and hypochromic effects observed, indicating interaction |
| Azinane-Triazole Derivatives | α-Glucosidase | Enzyme Inhibition | IC₅₀ values ranging from 1.00 to 45.10 µM |
| Azinane-Triazole Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ values ranging from 1.10 to 41.20 µM |
| Natural Ligands (for comparison) | Phosphodiesterase-4B (PDE-4B) | Molecular Docking | Binding energies from -5.34 to -6.95 kcal/mol |
Structure-Activity Relationship (SAR) Studies in Related Scaffolds
The therapeutic potential of Schiff bases derived from 4-amino-1,2,4-triazole has been extensively explored through structure-activity relationship (SAR) studies. These investigations systematically modify the core structure to understand how different functional groups and their positions influence biological activity. For the scaffold related to this compound, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.
Key modifications typically involve the aromatic aldehyde component, the 4-amino-1,2,4-triazole ring, and the azomethine linker. The electronic and steric properties of substituents on the phenyl ring, such as hydroxyl, methoxy (B1213986), and halogen groups, have been shown to be critical determinants of biological efficacy.
For instance, the presence and position of a hydroxyl group on the phenyl ring, as seen in the parent compound, can significantly impact activity. This group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. Studies on related Schiff bases have shown that the position of the hydroxyl group can alter the compound's chelating and biological properties.
Research into a series of Schiff bases derived from 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thione has shed light on the impact of various substituents on the phenyl ring. The nature and position of these substituents can modulate the lipophilicity and electronic distribution of the entire molecule, thereby affecting its ability to cross cell membranes and interact with specific targets.
For example, in a study of 1,2,4-triazole-3-thione Schiff base derivatives, compounds with a 4-methoxyphenyl (B3050149) moiety demonstrated significant antifungal activity against Candida albicans. mdpi.com This suggests that an electron-donating group at the para position of the phenyl ring can enhance the antifungal properties of this scaffold.
Similarly, investigations into other 4-amino-1,2,4-triazole derivatives have revealed that the introduction of different aromatic aldehydes during synthesis leads to a range of biological activities. nih.gov The resulting Schiff bases have been reported to possess analgesic, antioxidant, and anticonvulsant properties, with the specific activity and potency being highly dependent on the substitution pattern of the aromatic ring. nih.govresearchgate.net
A study on 4-substituted triazole-phenols as inhibitors of macrophage migration inhibitory factor (MIF) provides further SAR insights that can be extrapolated to the target compound's scaffold. nih.gov This research highlighted that the nature of the substituent on the triazole ring plays a crucial role in the inhibitory activity. nih.gov
The antitumor effects of a 4-amino-1,2,4-triazole Schiff base derivative have been demonstrated against a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402). researchgate.netnih.gov The compound significantly suppressed the proliferation of these cancer cells in a dose-dependent manner, with IC50 values of 144.1 ± 4.68 µg/mL and 195.6 ± 1.05 µg/mL, respectively. nih.gov This indicates that the core scaffold possesses cytotoxic activity that could be further optimized through structural modifications.
The following interactive table summarizes the structure-activity relationships of various scaffolds related to this compound, based on findings from multiple research studies.
| Scaffold/Derivative | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| 4-amino-1,2,4-triazole Schiff bases | Varied aromatic aldehydes | Significant analgesic and antioxidant properties. | nih.gov |
| 4-substituted triazole-phenols | Substitution on the triazole ring | Inhibition of macrophage migration inhibitory factor (MIF). Potent inhibitors achieved low micromolar activity. | nih.gov |
| 4-amino-1,2,4-triazole-3-thione Schiff bases | Microwave-assisted synthesis with different aldehydes | Potent tyrosinase inhibitors, with some compounds being more potent than the reference inhibitor kojic acid. | nih.gov |
| Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-methoxyphenyl moiety | Highest antifungal activity against Candida albicans (MIC = 62.5 µg/mL). | mdpi.com |
| 4-amino-4H-1,2,4-triazole derivatives | Reaction with various aryl aldehydes and ketones | Anticonvulsant activity against maximal electroshock seizure (MES) model. | researchgate.net |
| 4-aminophenol Schiff base derivatives | Condensation with various aldehydes | Broad-spectrum antimicrobial and significant antidiabetic (α-amylase and α-glucosidase inhibition) activities. | nih.gov |
| 4-amino-1,2,4-triazole Schiff base derivative | Reaction with p-hydroxybenzaldehyde and cyanuric chloride derived intermediate | Significant dose-dependent antitumor activity against A549 (lung) and Bel7402 (liver) cancer cell lines. | researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-amino-1,2,4-triazole derivatives and 4-hydroxybenzaldehyde analogs. Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid or piperidine). Optimization involves iterative testing of molar ratios (1:1 to 1:1.2) and reaction times (6–24 hrs), monitored by TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield improvements (40–70%) have been reported using microwave-assisted synthesis .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms the (E)-configuration of the imino group via torsion angles (e.g., C=N–C bond angles ~120°) .
- NMR Spectroscopy : H NMR (DMSO-d6) identifies phenolic -OH (~10 ppm) and triazole protons (7.5–8.5 ppm). C NMR distinguishes imine carbons (~160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 231.08) .
- FT-IR : Confirms N–H stretching (3200–3400 cm) and C=N bonds (1640–1680 cm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability assays should include:
- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (e.g., >200°C) indicate thermal stability.
- pH-Dependent Studies : Monitor hydrolysis in buffers (pH 2–12) via UV-Vis spectroscopy (λmax ~280 nm). Phenolic groups may deprotonate at pH >10, altering solubility .
- Light Exposure Tests : Conduct accelerated aging under UV light (254 nm) to assess photolytic decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine redox potentials .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with triazole as a hydrogen-bond acceptor. Validate with experimental IC50 values .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding free energy (MM-PBSA) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test across concentrations (1–100 µM) to differentiate selective toxicity (e.g., IC50 for cancer cells vs. MIC for bacteria) .
- Mechanistic Studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) from necrosis (propidium iodide).
- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial assays) to calibrate assay conditions .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?
- Methodological Answer :
- Biodegradation Tests : Use OECD 301F (manometric respirometry) to measure 28-day mineralization in soil/water .
- Trophic Transfer Studies : Expose Daphnia magna (48-hr LC50) and zebrafish embryos (96-hr FET) to quantify bioaccumulation factors (BCF) .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for fish) using EPI Suite or ECOSAR .
Q. What methodologies enhance the regioselectivity of reactions involving the triazole-imine moiety?
- Methodological Answer :
- Protecting Groups : Temporarily block the phenolic -OH with acetyl groups to direct nucleophilic attacks to the triazole ring .
- Catalytic Systems : Use Cu(I)-catalyzed click chemistry for azide-alkyne cycloadditions, achieving >90% regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor imine reactivity over phenolic oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
